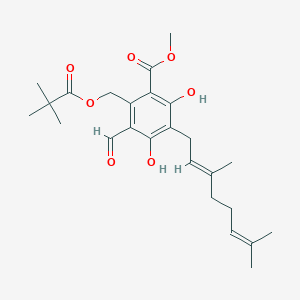
methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-((pivaloyloxy)methyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-((pivaloyloxy)methyl)benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as aldehyde, hydroxyl, and ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-((pivaloyloxy)methyl)benzoate typically involves multiple steps:
Formation of the core benzoate structure: This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the formyl group: This step can be performed using a Vilsmeier-Haack reaction, where the aromatic ring is formylated using a mixture of dimethylformamide and phosphorus oxychloride.
Addition of the dimethylocta-2,6-dien-1-yl group: This can be achieved through a Heck reaction, where an alkene is coupled with an aryl halide in the presence of a palladium catalyst.
Esterification and hydroxylation: The final steps involve esterification to introduce the pivaloyloxy group and hydroxylation to add the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials.
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group in the compound can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can also be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for conversion to chlorides, followed by reaction with amines.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of halides or amines.
科学的研究の応用
Medicinal Chemistry: Due to its complex structure and multiple functional groups, this compound can serve as a lead compound for the development of new pharmaceuticals. Its potential biological activities could be explored for therapeutic applications.
Materials Science: The compound’s unique structure may impart interesting physical properties, making it useful in the development of new materials such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving the functional groups present in the molecule.
作用機序
The mechanism of action of methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-((pivaloyloxy)methyl)benzoate would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various biological effects.
類似化合物との比較
Similar Compounds
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxybenzoate: Lacks the pivaloyloxy group, which may affect its physical and chemical properties.
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-methylbenzoate: Has a methyl group instead of the pivaloyloxy group, which could influence its reactivity and biological activity.
Uniqueness
The presence of the pivaloyloxy group in methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-((pivaloyloxy)methyl)benzoate imparts unique steric and electronic properties to the molecule, potentially enhancing its stability and reactivity compared to similar compounds.
特性
分子式 |
C25H34O7 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
methyl 5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-(2,2-dimethylpropanoyloxymethyl)-3-formyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C25H34O7/c1-15(2)9-8-10-16(3)11-12-17-21(27)18(13-26)19(14-32-24(30)25(4,5)6)20(22(17)28)23(29)31-7/h9,11,13,27-28H,8,10,12,14H2,1-7H3/b16-11+ |
InChIキー |
AEXPOCUESWSBMG-LFIBNONCSA-N |
異性体SMILES |
CC(=CCC/C(=C/CC1=C(C(=C(C(=C1O)C(=O)OC)COC(=O)C(C)(C)C)C=O)O)/C)C |
正規SMILES |
CC(=CCCC(=CCC1=C(C(=C(C(=C1O)C(=O)OC)COC(=O)C(C)(C)C)C=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


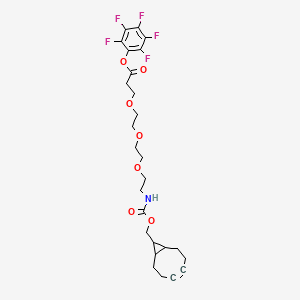
![Carbamic acid, N-[1,1'-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester](/img/structure/B11829571.png)



![6-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11829607.png)
![(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone](/img/structure/B11829614.png)
![6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11829621.png)
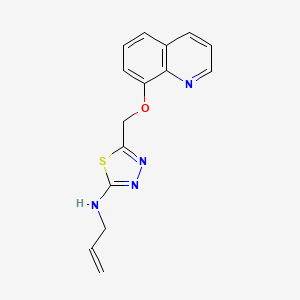
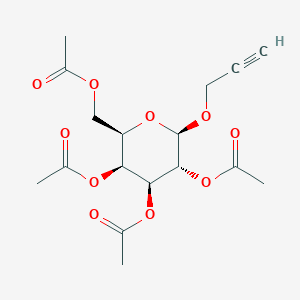
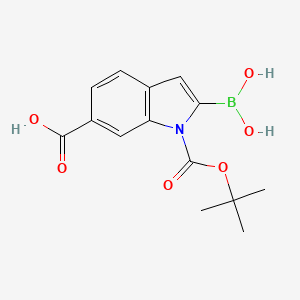
![(E)-tert-butyl (4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate](/img/structure/B11829637.png)
![N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B11829644.png)
![6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11829660.png)
